Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Description
The compound “Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a complex organic molecule. It seems to contain a bicyclic structure, which is common in many natural and synthetic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives have been synthesized through an epimerization–lactamization cascade reaction . Another method involved the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .
Scientific Research Applications
Synthesis of Substituted Piperidines and Piperidine Derivatives
Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate serves as a scaffold for the preparation of substituted piperidines through regioselective ring-opening, demonstrating its utility in synthesizing complex organic molecules. This process involves the conversion of the terminal alkyne into 1,4- and 1,5-disubstituted 1,2,3-triazoles, highlighting its role in creating structurally diverse compounds with potential applications in various fields of chemistry (Harmsen et al., 2011).
Molecular Structure Elucidation
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined through single-crystal X-ray diffraction analysis. This compound's structure includes a lactone moiety and a piperidine ring, indicating the importance of such bicyclic structures in understanding the stereochemistry and reactivity of cyclic compounds. The presence of diastereomers in a 1:1 ratio within the crystal further underscores the compound's significance in stereochemical studies (Moriguchi et al., 2014).
Development of Enantiomerically Pure Compounds
Research on an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate illustrates the compound's role in producing chiral molecules. This work emphasizes significant improvements in synthesis routes, starting from commercially available chiral lactones, and highlights the potential of such compounds in creating enantiomerically pure substances for various applications (Maton et al., 2010).
Conformationally Constrained Amino Acids Synthesis
The synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine demonstrates the utility of this compound and related compounds in preparing conformationally constrained amino acids. These analogues serve as important tools for studying peptide interactions and developing peptide-based therapeutics, showcasing the compound's versatility in creating biologically relevant molecules (Hart & Rapoport, 1999).
properties
IUPAC Name |
tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18INO3/c1-10(2,3)16-9(14)13-7-11(6-12)4-8(13)5-15-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSAILWZWFSAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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